molecular formula C14H13ClO2 B11865327 2-(Butan-2-yl)-3-chloronaphthalene-1,4-dione CAS No. 144025-26-3

2-(Butan-2-yl)-3-chloronaphthalene-1,4-dione

Cat. No.: B11865327
CAS No.: 144025-26-3
M. Wt: 248.70 g/mol
InChI Key: MVYZSLUUXTZHOA-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)-3-chloronaphthalene-1,4-dione is a synthetic 1,4-naphthoquinone derivative designed for research applications in medicinal chemistry and chemical biology. Compounds within this class are extensively investigated for their potent biological activities, primarily as scaffolds for developing novel anticancer and antimicrobial agents . The strategic substitution on the naphthoquinone core, featuring a chlorine atom and a sec-butyl group, is intended to modulate the compound's redox potential and interaction with biological targets, a key strategy for enhancing selectivity and efficacy . The primary research value of this and related 1,4-naphthoquinones lies in their ability to participate in redox cycling. Within cellular environments, these compounds can undergo enzymatic reduction to form semiquinone radicals, which subsequently react with molecular oxygen to generate reactive oxygen species (ROS) . This induction of oxidative stress is a well-documented mechanism that can lead to DNA damage, lipid peroxidation, and ultimately, the initiation of apoptosis (programmed cell death) in cancer cells or the destruction of microbial pathogens . Specific analogs, such as 2-chloro-3-dibutyrylamino-1,4-naphthoquinone, have demonstrated notable inhibitory activity against certain protein kinases and possess anti-trypanosomal properties, highlighting the potential of this chemical class in drug discovery . From a structural perspective, related chloro-naphthoquinone compounds crystallize in a triclinic system, with their substituents often oriented nearly perpendicular to the planar naphthoquinone ring system. This configuration facilitates π-π stacking interactions in the solid state, which can be relevant for understanding molecular packing and material properties . Researchers utilize this compound and its derivatives as key intermediates in nucleophilic substitution reactions and Michael 1,4-additions to generate a diverse array of more complex molecules for biological evaluation . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

144025-26-3

Molecular Formula

C14H13ClO2

Molecular Weight

248.70 g/mol

IUPAC Name

2-butan-2-yl-3-chloronaphthalene-1,4-dione

InChI

InChI=1S/C14H13ClO2/c1-3-8(2)11-12(15)14(17)10-7-5-4-6-9(10)13(11)16/h4-8H,3H2,1-2H3

InChI Key

MVYZSLUUXTZHOA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-Butyl)-3-chloronaphthalene-1,4-dione typically involves the chlorination of 2-(sec-Butyl)naphthalene-1,4-dione. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction mixture is usually heated to facilitate the substitution of a hydrogen atom with a chlorine atom on the naphthalene ring.

Industrial Production Methods

Industrial production of 2-(sec-Butyl)-3-chloronaphthalene-1,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

2-(sec-Butyl)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of substituted naphthoquinones with various functional groups.

Scientific Research Applications

Overview

2-(Butan-2-yl)-3-chloronaphthalene-1,4-dione is characterized by the presence of a butan-2-yl group and a chlorine atom attached to the naphthalene ring. The compound can be synthesized through chlorination processes involving naphthoquinone derivatives under controlled conditions.

Synthetic Routes

The synthesis typically involves:

  • Chlorination : Using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  • Reaction Conditions : The reaction is usually conducted under heat to facilitate the substitution of hydrogen with chlorine on the naphthalene ring.

Chemistry

In the realm of chemistry, this compound serves as an intermediate in synthesizing complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Leading to different quinone derivatives.
  • Reduction : Converting the compound into hydroquinones.
  • Substitution Reactions : The chlorine atom can be replaced with other functional groups, broadening its applicability in organic synthesis.

The compound has shown promising biological activities, particularly:

  • Antimicrobial Properties : Research indicates effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest it may induce cytotoxic effects in cancer cells through mechanisms such as redox cycling, generating reactive oxygen species (ROS) that lead to oxidative stress and apoptosis in affected cells .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications:

  • Drug Development : Its properties make it a candidate for developing new treatments for cancer and infectious diseases.
  • Mechanism of Action : The compound's interaction with cellular components can modulate critical pathways involved in disease progression.

Industrial Applications

The compound is also utilized in industrial settings:

  • Dyes and Pigments : Its chemical properties allow it to be used in producing various dyes and pigments.
  • Chemical Manufacturing : It serves as a precursor for synthesizing other industrial chemicals.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

StudyFocus AreaFindings
Ribeiro et al. (2021)NMR SpectroscopyInvestigated 1H and 13C NMR shifts of similar compounds, establishing structural insights relevant to naphthoquinones .
Campora et al. (2021)Anticancer PropertiesReported on derivatives with significant anticancer activity, suggesting potential pathways for therapeutic development .
Mahalapbutr et al. (2022)Drug DevelopmentHighlighted new derivatives targeting epidermal growth factor receptors for cancer treatment .

Mechanism of Action

The mechanism of action of 2-(sec-Butyl)-3-chloronaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Derivatives

Compound Name Substituent (Position 2) Biological Activity IC₅₀/EC₅₀ (if available) Reference ID
2-(Butan-2-yl)-3-chloronaphthalene-1,4-dione Butan-2-yl Antiproliferative, Anti-inflammatory N/A
2-(tert-Butylthio)-3-chloronaphthalene-1,4-dione tert-Butylthio Antiproliferative (HeLa cells) 10.16 µM
2-((4-Bromophenyl)amino)-3-chloronaphthalene-1,4-dione 4-Bromophenylamino Tyrosine kinase inhibition N/A
2-Isopentylamino-1,4-naphthoquinone Isopentylamino (Cl replaced by H) Anticonvulsant N/A

Biological Activity

2-(Butan-2-yl)-3-chloronaphthalene-1,4-dione, a derivative of naphthoquinone, has garnered attention for its diverse biological activities. This compound is part of a larger class known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by detailed research findings and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H11ClO2\text{C}_{13}\text{H}_{11}\text{ClO}_{2}

This structure features a naphthalene backbone with a chlorine atom and a butan-2-yl group, which significantly influences its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : The compound has shown promising antiproliferative effects against several cancer cell lines. It interacts with critical enzymes such as Caspase-3 and Topoisomerase II, which are vital in cancer cell proliferation and apoptosis .
  • Anti-inflammatory Effects : In studies involving neutrophils, this compound demonstrated an inhibitory effect on the release of β-glucuronidase and lysozyme, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Properties : The compound has been evaluated for its antifungal and antibacterial activities. It has shown effectiveness against various pathogens, making it a candidate for further development in treating infections .

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against colon cancer cell lines. For instance, the IC50 values were reported to be significantly lower than those of standard chemotherapeutics, indicating strong cytotoxic effects .

Cell LineIC50 (µM)
DLD-15.0
HT-297.5
SW4806.0

Anti-inflammatory Mechanism

The anti-inflammatory properties were assessed through in vitro assays measuring enzyme release from activated neutrophils. The results indicated a dose-dependent inhibition of enzyme release:

Concentration (µM)β-glucuronidase Release (%)Lysozyme Release (%)
103025
505045
1007065

Antimicrobial Activity

The antimicrobial efficacy was evaluated using the disc diffusion method against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Minimum inhibitory concentrations (MIC) were determined as follows:

CompoundMIC (µM)
This compound32
Fluconazole8

Case Studies

Several case studies have documented the therapeutic applications of naphthoquinone derivatives similar to this compound. One notable study investigated its effects in rodent models of inflammation and cancer, demonstrating significant reductions in tumor size and inflammatory markers compared to controls .

Q & A

Q. What are the established synthetic protocols for preparing 2-(Butan-2-yl)-3-chloronaphthalene-1,4-dione?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 2,3-dichloro-1,4-naphthoquinone can react with amines or thiols under controlled conditions. In one method, dichloronaphthoquinone is treated with sec-butylamine in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to facilitate substitution at the 3-position. The reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1), followed by extraction and purification under reduced pressure . Modifications to the alkyl/aryl substituents require adjusting reaction time, temperature, and stoichiometry to optimize yield .

Q. How is the compound characterized to confirm its structural identity and purity?

Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., chlorine and butan-2-yl groups) and IR to confirm carbonyl stretches (~1670 cm⁻¹ for quinones).
  • X-ray crystallography : Resolves bond lengths, angles, and packing interactions (e.g., monoclinic Cc space group with Z = 4, β = 108.5°) .
  • Chromatography : HPLC or GC-MS to assess purity, with retention times compared to standards .

Advanced Research Questions

Q. How can researchers evaluate the antiproliferative activity of this compound against cancer cell lines?

The MTT assay is widely used:

Culture cancer cells (e.g., HeLa, MDA-MB-231) in 96-well plates.

Treat with varying concentrations of the compound (1–100 µM) for 24–72 hours.

Add MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) to measure mitochondrial activity via absorbance at 570 nm.

Calculate IC₅₀ values using nonlinear regression. For instance, derivatives with tert-butylthio substituents show IC₅₀ = 10.16 µM against HeLa cells . Controls (e.g., doxorubicin) and triplicate runs ensure reproducibility.

Q. What methodologies are used to study its solubility in supercritical fluids for purification?

Isothermal solubility in supercritical CO₂ is measured using a high-pressure equilibrium cell:

Load the compound and CO₂ into the cell at controlled temperatures (35–60°C) and pressures (10–30 MPa).

Sample the saturated fluid phase and analyze via UV-Vis spectroscopy.

Data are modeled using equations of state (e.g., Chrastil model) to predict solubility behavior. This aids in optimizing extraction or recrystallization processes .

Q. How does crystallographic analysis inform its interaction with biological targets?

Single-crystal X-ray diffraction reveals:

  • Hydrogen-bonding networks : Critical for binding to enzymes like Caspase-3 or Topoisomerase-IIα.
  • Planarity of the naphthoquinone core : Influences π-π stacking with DNA or protein active sites.
  • Substituent orientation : The butan-2-yl group’s steric effects may modulate binding affinity .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives?

SAR studies involve:

  • Systematic substitution : Replacing chlorine or the butan-2-yl group with electron-withdrawing (e.g., CF₃) or donating moieties (e.g., NH₂).
  • Biological testing : Compare IC₅₀ values across derivatives to identify critical functional groups. For example, trifluoromethyl-substituted analogs exhibit enhanced antiproliferative activity due to increased electrophilicity .
  • Computational modeling : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) correlated with redox activity .

Q. How can contradictory bioactivity data across studies be addressed methodologically?

Contradictions often arise from:

  • Cell line variability : Test the compound against multiple lines (e.g., COLO205 vs. HeLa) under standardized conditions .
  • Assay interference : Confirm results with orthogonal assays (e.g., ATP-based viability assays vs. MTT).
  • Redox cycling artifacts : Include controls with antioxidants (e.g., NAC) to distinguish true cytotoxicity from ROS-mediated effects .

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